molecular formula C14H19NO2S B2583173 Ethyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate CAS No. 2248257-29-4

Ethyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B2583173
CAS No.: 2248257-29-4
M. Wt: 265.37
InChI Key: OXTHMGDQBPKQRD-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a dimethylphenyl group, and a thiazolidine ring

Properties

IUPAC Name

ethyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-4-17-14(16)12-8-18-13(15-12)11-6-5-9(2)7-10(11)3/h5-7,12-13,15H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTHMGDQBPKQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(N1)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate typically involves the condensation of 2,4-dimethylbenzaldehyde with cysteine or its derivatives, followed by esterification. One common method includes:

    Condensation Reaction: 2,4-dimethylbenzaldehyde reacts with cysteine in the presence of a suitable catalyst to form the thiazolidine ring.

    Esterification: The resulting thiazolidine carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Ethyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The aromatic ring and ester group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate: can be compared with other thiazolidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing its potential as a drug candidate. The dimethylphenyl group contributes to its stability and reactivity in various chemical reactions.

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